molecular formula C24H24O7 B1643092 Erythynone

Erythynone

Cat. No.: B1643092
M. Wt: 424.4 g/mol
InChI Key: MFTMKRIDUBXOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erythynone is a pyrano-rotenoid compound isolated from the root bark of Piscidia erythrina L. (Jamaican Dogwood) . Structurally, it belongs to the rotenoid class of isoflavonoids, characterized by a tetracyclic framework with a fused pyran ring (D/E-rings) and a 12a-hydroxy substitution pattern. Its molecular formula is C₂₃H₂₂O₇ (M⁺ = 440), with key spectral features including a base peak fragment at m/z 208 in mass spectrometry (MS), indicative of a 2,3-dimethoxy-12a-hydroxy rotenoid core . This compound exhibits dextrorotatory optical activity ([α]D +28°) and a negative first Cotton effect at 370 nm in circular dichroism (CD) spectra, confirming its 6aS,12aS absolute stereochemistry .

Properties

Molecular Formula

C24H24O7

Molecular Weight

424.4 g/mol

IUPAC Name

10,17,18-trimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3,5,9,11,15,17,19-heptaen-13-one

InChI

InChI=1S/C24H24O7/c1-24(2)7-6-12-22-14(9-18(28-5)23(12)31-24)21(25)20-13-8-16(26-3)17(27-4)10-15(13)29-11-19(20)30-22/h6-10,19-20H,11H2,1-5H3

InChI Key

MFTMKRIDUBXOMI-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C3C(=CC(=C2O1)OC)C(=O)C4C(O3)COC5=CC(=C(C=C45)OC)OC)C

Canonical SMILES

CC1(C=CC2=C3C(=CC(=C2O1)OC)C(=O)C4C(O3)COC5=CC(=C(C=C45)OC)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Erythynone shares structural and functional similarities with other rotenoids, particularly those isolated from Piscidia erythrina. Below is a detailed comparison:

Table 1: Structural and Spectral Comparison of this compound and Related Rotenoids

Compound Molecular Formula Key Substituents MS Fragments (m/z) Optical Rotation ([α]D) Stereochemistry
This compound (6) C₂₃H₂₂O₇ 12a-hydroxy, D/E pyrano ring 208 (base), 217, 233 +28° 6aS,12aS
Compound 4 C₂₄H₂₄O₈ 2,3-dimethoxy, 12a-hydroxy 208 (base), 217 Not reported 6aS,12aS
Compound 5 C₂₃H₂₂O₇ 12a-hydroxy, modified D/E ring 208 (base), 217 Not reported 6aS,12aS
Compound 7 C₂₄H₂₄O₈ 12a-hydroxy, cis-B/C junction 233 (e), 217 (b) +28° 6aS,12aS

Key Findings

Structural Similarities: All compounds share the 6aS,12aS stereochemistry, critical for their biological activity . this compound and Compound 7 both exhibit a cis-B/C ring junction, confirmed by NMR coupling constants (e.g., 1-H at δ 6.68) .

Spectral Differences: this compound’s MS base peak at m/z 208 aligns with its 12a-hydroxy rotenoid core, while Compound 7 shows additional fragments at m/z 233 and 217, attributed to D-ring modifications . Compound 7’s CD curve matches this compound’s, suggesting conserved stereoelectronic properties despite structural variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythynone
Reactant of Route 2
Erythynone

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